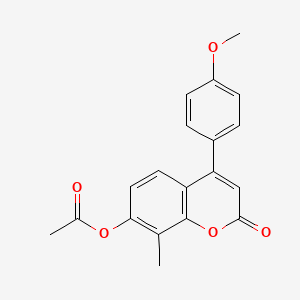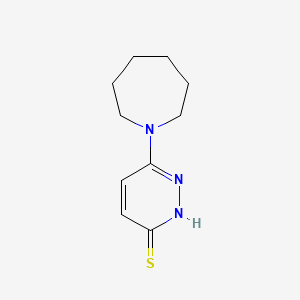![molecular formula C15H14ClN3O3 B5759036 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is complex and involves multiple pathways. It has been found to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also induces apoptosis by activating the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and lungs. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for studying various diseases. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to have a good safety profile and low toxicity in animal models.
One of the limitations of using 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide in lab experiments is its complex synthesis method. The multiple steps and purification required to obtain a high yield and purity can be time-consuming and costly. Additionally, the mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is complex and involves multiple pathways, making it difficult to study its effects in isolation.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide. One area of research is the development of new derivatives of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide and its effects on various signaling pathways. Another area of research is the development of new therapeutic applications for 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The complex synthesis method and mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide make it a versatile and challenging compound to study. However, the potential therapeutic applications of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide make it a promising area of research for the future.
Méthodes De Synthèse
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N,N-dimethyl-4-aminophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with oleanolic acid to yield the final product. The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is a complex process that requires multiple steps and careful purification to obtain a high yield and purity.
Applications De Recherche Scientifique
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)11-5-3-10(4-6-11)17-15(20)13-9-12(19(21)22)7-8-14(13)16/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOTVVEGUEDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)




![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)

![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)

